![molecular formula C16H13ClF3N3 B2368679 3-氯-N-[2-(1H-吲哚-3-基)乙基]-5-(三氟甲基)-2-吡啶胺 CAS No. 439111-22-5](/img/structure/B2368679.png)

3-氯-N-[2-(1H-吲哚-3-基)乙基]-5-(三氟甲基)-2-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

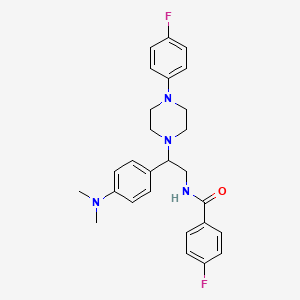

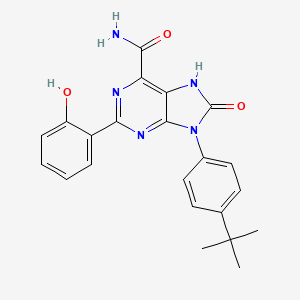

The compound “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . A cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole in a 40–50% yield . After two further steps, the indole intermediate was obtained .Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” is complex, with a molecular weight of 250.724 . It contains an indole moiety, a pyridinamine group, and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol . This reaction consistently yielded the corresponding indole .科学研究应用

抗病毒活性

包括我们感兴趣的化合物在内的吲哚衍生物在抗病毒研究中显示出令人鼓舞的结果。 例如,据报道,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物是抗病毒剂 .

抗炎特性

众所周知,吲哚衍生物具有抗炎特性。 这使得它们在治疗以炎症为特征的疾病方面具有潜在的用途 .

抗癌应用

已发现吲哚衍生物具有抗癌特性。 它们可以与多种受体高亲和力结合,这有助于开发用于癌症治疗的新型有用衍生物 .

抗HIV活性

吲哚衍生物在治疗 HIV 方面显示出潜力。 它们与多种受体高亲和力结合的能力可以在开发新型抗 HIV 药物中得到利用 .

抗氧化特性

吲哚衍生物以其抗氧化特性而闻名。 这使得它们在对抗氧化应激方面具有潜在的用途,氧化应激与各种疾病有关 .

抗菌活性

吲哚衍生物已证明具有抗菌活性,这使得它们在治疗各种细菌和真菌感染方面具有潜在的用途 .

抗结核活性

吲哚衍生物在治疗结核病方面显示出潜力。 它们的抗结核活性可以在开发治疗这种疾病的新药中得到利用 .

抗糖尿病应用

已发现吲哚衍生物具有抗糖尿病特性。 这使得它们在糖尿病管理方面具有潜在的用途 .

作用机制

The mechanism of action of indole derivatives is diverse and depends on their specific structure and functional groups . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

未来方向

The future directions for research on “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” and similar indole derivatives are promising. Due to their diverse pharmacological properties, indole derivatives have immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities are areas of ongoing research .

属性

IUPAC Name |

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3/c17-13-7-11(16(18,19)20)9-23-15(13)21-6-5-10-8-22-14-4-2-1-3-12(10)14/h1-4,7-9,22H,5-6H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVZEHLXFNKXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)

![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)